N-(4-Ethyl-2-hydroxy-phenyl)-acetamide is a chemical compound that falls under the category of acetamides. Its IUPAC name reflects its structure, which includes an ethyl group and a hydroxyl group attached to a phenyl ring, linked to an acetamide functional group. This compound is of interest in various scientific fields due to its potential applications in pharmaceuticals and organic synthesis.
The compound is classified as an acetamide, with the molecular formula and a molecular weight of approximately 195.25 g/mol. The chemical structure includes a hydroxyl group, making it a phenolic compound as well. It can be sourced from various chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information regarding its properties and synthesis methods.
The synthesis of N-(4-Ethyl-2-hydroxy-phenyl)-acetamide typically involves the acylation of 4-ethyl-2-hydroxyaniline with acetic anhydride or acetyl chloride. The reaction is generally performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction.
The molecular structure of N-(4-Ethyl-2-hydroxy-phenyl)-acetamide consists of:
The structure can be represented by the following SMILES notation: CC(C1=CC=C(C=C1)O)C(=O)N.
N-(4-Ethyl-2-hydroxy-phenyl)-acetamide can participate in several chemical reactions:
Common reagents and conditions for these reactions include:
Relevant analyses include spectroscopic techniques such as NMR (nuclear magnetic resonance) and IR (infrared spectroscopy) to confirm structural integrity and purity .
N-(4-Ethyl-2-hydroxy-phenyl)-acetamide has potential applications in:
This compound exemplifies the importance of understanding both its synthetic routes and potential applications within scientific research and industry.
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5